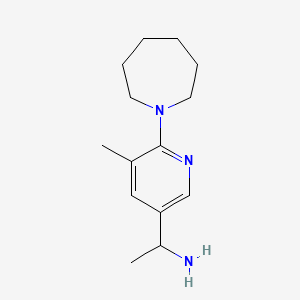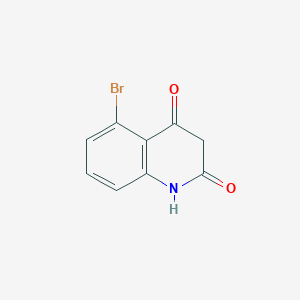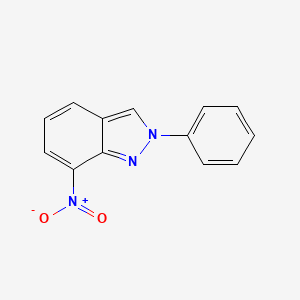![molecular formula C12H10N2O3 B11874075 6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11874075.png)
6'-Methoxy-[3,3'-bipyridine]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by the presence of two pyridine rings connected by a single bond, with a methoxy group at the 6’ position and a carboxylic acid group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives.
Coupling Reaction: The two pyridine rings are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carboxylation: The carboxylic acid group is introduced at the 2 position through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Industrial Production Methods
Industrial production of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methanol and a suitable base for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
Scientific Research Applications
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological diseases.
Industry: Utilized in the development of advanced materials and electronic devices.
Mechanism of Action
The mechanism of action of 6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to metal ions, forming stable complexes that can modulate the activity of metalloenzymes.
Pathways Involved: It can influence redox reactions and electron transfer processes, making it useful in catalysis and electronic applications.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Lacks the methoxy and carboxylic acid groups, making it less versatile in certain applications.
4,4’-Bipyridine: Similar structure but different substitution pattern, leading to different chemical properties and applications.
Uniqueness
6’-Methoxy-[3,3’-bipyridine]-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and enhances its utility in various scientific fields.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-(6-methoxypyridin-3-yl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-5-4-8(7-14-10)9-3-2-6-13-11(9)12(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
GNBHCGPZGRMCNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-Chloropentyl)-3-methylimidazo[1,5-A]pyridine](/img/structure/B11874015.png)




![4H-Thieno[3,2-c][1]benzopyran-4-one, 3-ethyl-](/img/structure/B11874056.png)






